REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=1)[NH2:7].O.[CH:11]1(B(O)O)[CH2:13][CH2:12]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.O.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C1(C)C=CC=CC=1>[CH:11]1([C:2]2[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=2)[NH2:7])[CH2:13][CH2:12]1 |f:1.2,4.5.6.7.8,9.10.11|
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Name
|
|
Quantity
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3.51 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(N)C1)C
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Name
|
|
Quantity
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2.55 g
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Type
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reactant
|
Smiles
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O.C1(CC1)B(O)O
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Name
|
|
Quantity
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3.14 mL
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Type
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reactant
|
Smiles
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C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
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Name
|
|
Quantity
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15.2 g
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Type
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reactant
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Smiles
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O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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5.24 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
52.4 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
212 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
|
this mixture was stirred at 100° C. for 15 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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The reaction mixture was left
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Type
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TEMPERATURE
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Details
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to be cooled
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Type
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FILTRATION
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Details
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filtrated through a Celite (registered trademark) pad
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Type
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WASH
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Details
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The pad was washed with ethyl acetate (100 mL)
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Type
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ADDITION
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Details
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The filtrate and the washing liquid were mixed
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Type
|
WASH
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Details
|
washed with water/saturated brine (1/1)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=CC(=C(N)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |